
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine is a synthetic peptide composed of six amino acids: threonine, serine, glycine, methionine, valine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The exact molecular targets and pathways involved can vary, but typically include binding to specific proteins or nucleic acids, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another synthetic peptide with a similar structure but different amino acid composition.
L-Seryl-L-threonylglycyl-L-isoleucyl-L-seryl-L-valyl-L-prolylglycyl-L-prolyl-L-methionylglycyl-L: A longer peptide with additional amino acids.
Uniqueness
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic residues allows for diverse interactions with other molecules, making it a versatile tool in research and industry.
Properties
CAS No. |
632331-07-8 |
|---|---|
Molecular Formula |
C23H41N7O10S |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N7O10S/c1-11(2)19(23(40)27-9-17(35)36)30-16(34)8-25-20(37)13(5-6-41-4)28-15(33)7-26-21(38)14(10-31)29-22(39)18(24)12(3)32/h11-14,18-19,31-32H,5-10,24H2,1-4H3,(H,25,37)(H,26,38)(H,27,40)(H,28,33)(H,29,39)(H,30,34)(H,35,36)/t12-,13+,14+,18+,19+/m1/s1 |
InChI Key |
NWXSCKPQYQNZEJ-DCVCJNGCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)

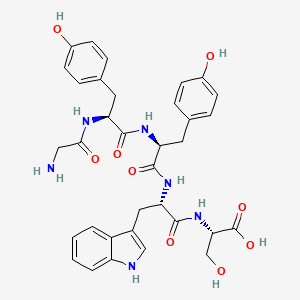
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
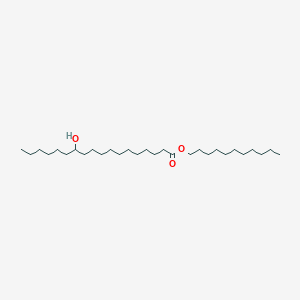
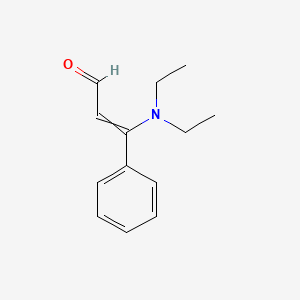

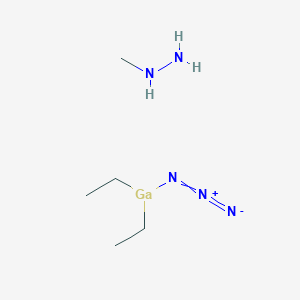
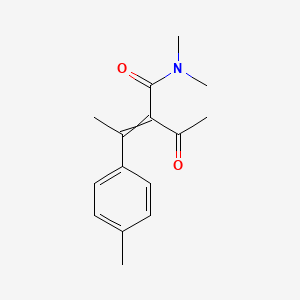
![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

